molecular formula C16H20N2O2 B2796761 N-(3-(1H-pyrrol-1-yl)propyl)-2-(o-tolyloxy)acetamide CAS No. 1226448-23-2

N-(3-(1H-pyrrol-1-yl)propyl)-2-(o-tolyloxy)acetamide

Cat. No. B2796761
CAS RN: 1226448-23-2
M. Wt: 272.348
InChI Key: BSGJBOXEALFEBF-UHFFFAOYSA-N
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Description

N-(3-(1H-pyrrol-1-yl)propyl)-2-(o-tolyloxy)acetamide, also known as JNJ-40411813, is a novel small molecule that has shown potential in various scientific research applications. This compound belongs to the class of pyrrole-based histamine H3 receptor antagonists and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Scientific Research Applications

Pyrrole and Indole Alkaloids in Natural Product Synthesis

Research into pyrrole alkaloids, such as those isolated from endophytic fungi, contributes to the understanding of natural product synthesis and potential pharmacological applications. For instance, pyrrole alkaloids from Fusarium incarnatum isolated from mangrove plants have been studied for their unique structures and potential bioactivities (Li et al., 2008).

Novel Antitumor Agents

Derivatives containing pyrrole and other heterocyclic compounds have been synthesized and evaluated for their antitumor activity, suggesting the potential of such compounds in developing new cancer treatments. For example, novel acetamide, pyrrole, and pyrrolopyrimidine derivatives were synthesized to evaluate their antitumor activity, with some showing higher effectiveness than reference drugs (Alqasoumi et al., 2009).

Antimicrobial Applications

Pyrrole derivatives have also been explored for their antimicrobial properties, contributing to the search for new antibiotics and antimicrobial agents. The synthesis and in vitro evaluation of pyrrole derivatives for antimicrobial activity highlight the potential of these compounds in combating microbial infections (Mohamed et al., 2009).

Coordination Complexes and Antioxidant Activity

The construction of coordination complexes using pyrazole-acetamide derivatives and their evaluation for antioxidant activity demonstrate the versatility of such compounds in coordination chemistry and their potential biological benefits (Chkirate et al., 2019).

Synthesis Techniques and Chemical Processes

Research on the synthesis and application of pyrrole and acetamide derivatives, including chemoselective acetylation processes, contributes to advancements in synthetic organic chemistry, providing valuable methodologies for the synthesis of complex molecules (Magadum & Yadav, 2018).

properties

IUPAC Name

2-(2-methylphenoxy)-N-(3-pyrrol-1-ylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-14-7-2-3-8-15(14)20-13-16(19)17-9-6-12-18-10-4-5-11-18/h2-5,7-8,10-11H,6,9,12-13H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSGJBOXEALFEBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCCCN2C=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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